molecular formula C12H15N3O2 B2497731 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 789470-91-3

3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B2497731
CAS No.: 789470-91-3
M. Wt: 233.271
InChI Key: WLSLGPHSFHJLCO-UHFFFAOYSA-N
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Description

3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione (CAS 789470-91-3) is a hydantoin derivative characterized by a 5,5-dimethylimidazolidine-2,4-dione core substituted with a 4-aminobenzyl group at the N3 position. This compound is synthesized via nucleophilic substitution reactions, often involving poly(vinylbenzyl chloride) and hydantoin precursors under basic conditions . Its purity (>97%) is confirmed by LC/MS and NMR .

Properties

IUPAC Name

3-[(4-aminophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSLGPHSFHJLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with 5,5-dimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the 4-aminobenzyl moiety can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and thermal properties of hydantoin derivatives are highly dependent on substituents. Key analogues and their characteristics are summarized below:

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties Reference
3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione 4-Aminobenzyl N/A N/A Antimicrobial polymer precursor, high purity (97%)
3-(2,4-Dichlorobenzyl)-5,5-dimethyl-1-(6-(4-(2-methoxyphenyl)piperazin-1-yl)hexyl)imidazolidine-2,4-dione 2,4-Dichlorobenzyl, 2-methoxyphenylpiperazine 205–207 45.0 Hypotensive activity, α1-adrenergic receptor affinity
3-(4-Chlorobenzyl)-1-(6-(4-(2-fluorophenyl)piperazin-1-yl)hexyl)-5,5-dimethylimidazolidine-2,4-dione 4-Chlorobenzyl, 2-fluorophenylpiperazine N/A 2.0 Msr(A) efflux pump inhibition in Staphylococcus epidermidis
3-Poly(vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione Vinylbenzyl polymer N/A N/A Antibacterial nanofibers (effective against E. coli and S. aureus)
5,5-Diphenyl-3-((thiophen-2-ylmethylene)amino)imidazolidine-2,4-dione Diphenyl, thiophen-2-ylmethylene N/A N/A Anticonvulsant activity (additive with phenytoin)

Key Observations :

  • Substituent Complexity and Yield : Bulky substituents (e.g., piperazine-hexyl chains) reduce synthetic efficiency (e.g., 2% yield in ) compared to simpler derivatives .
  • Thermal Stability : Vinylbenzyl-substituted hydantoins exhibit enhanced thermal resistance due to aromatic stacking interactions, making them suitable for polymer applications .
  • Solubility: Hydrophilic groups (e.g., 4-aminobenzyl) improve aqueous solubility, whereas lipophilic substituents (e.g., dichlorobenzyl) enhance membrane permeability for antimicrobial activity .
Antimicrobial Activity
  • This compound: When incorporated into chitosan-based polymers, it demonstrates moderate antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • 3-Poly(vinylbenzyl) Derivative: Chlorinated nanofibers of this compound show high biocidal activity (halo diameters >10 mm against E. coli and S. aureus) due to sustained chlorine release .
  • Piperazine-Substituted Analogues: Compounds with 4-(2-fluorophenyl)piperazine groups inhibit bacterial efflux pumps (MIC ≤16 µg/mL against S. epidermidis), outperforming non-piperazine derivatives .
Central Nervous System (CNS) Activity
  • Phenytoin Analogues : Diphenylhydantoin derivatives with thiophene or nitrobenzylidene substituents exhibit anticonvulsant effects, reducing seizure duration by 40–60% in rodent models .
  • Hypotensive Agents : Piperazine-linked hydantoins (e.g., compound 5 in ) show α1-adrenergic receptor antagonism (IC₅₀ = 0.8 µM), correlating with blood pressure reduction in vivo .

Biological Activity

3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones. Its unique structure, characterized by a 4-aminobenzyl group and two methyl groups at the 5-position of the imidazolidine ring, imparts distinct biological properties. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

PropertyValue
IUPAC Name3-[(4-aminophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Molecular FormulaC12H15N3O2
Molecular Weight219.26 g/mol
CAS Number789470-91-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these molecular targets, resulting in various biological effects. Research indicates that it may act as a bioreductive agent in hypoxic environments typical of tumor cells, promoting apoptotic cell death through caspase-dependent pathways .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study evaluated its cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results demonstrated significant cytotoxicity, with mechanisms involving DNA damage and apoptosis induction .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
4-Aminobenzyl alcoholSimilar amine group but lacks imidazolidine coreLimited biological activity
5,5-DimethylhydantoinShares imidazolidine core but lacks 4-aminobenzyl groupAntimicrobial properties
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dioneSimilar structure but different substitution patternPotentially lower cytotoxicity

The combination of the 4-aminobenzyl group with the imidazolidine core provides this compound with distinct chemical and biological properties that are not present in its analogs.

Case Studies and Research Findings

  • Cytotoxicity Studies : In a comparative study involving various benzimidazole derivatives alongside this compound, significant cytotoxic effects were observed against tumor cells under hypoxic conditions. The study utilized assays such as WST-1 for proliferation and caspase tests for apoptosis confirmation .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound could selectively target hypoxia-inducible factors (HIFs), thereby enhancing its potential as a therapeutic agent in cancer treatment .
  • Synthesis and Optimization : Various synthetic routes have been explored to optimize yield and purity for research applications. These methods often involve reactions under controlled conditions with catalysts to facilitate the formation of the desired product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A general approach involves:

Condensation : Reacting an aminobenzyl precursor (e.g., 4-aminobenzylamine) with a diketone derivative under acidic conditions (e.g., glacial acetic acid) to form the imidazolidine ring .

Cyclization : Refluxing intermediates in ethanol or DMF with catalysts (e.g., sodium acetate) to promote ring closure .

Purification : Recrystallization from polar aprotic solvents (e.g., DMF-ethanol mixtures) to isolate the product .

  • Key Considerations : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis or NMR.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., monoclinic system with space group P21, as seen in analogous imidazolidine derivatives) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for the 4-aminobenzyl group) and carbonyl signals (δ 170–180 ppm) .
  • FT-IR : Detect NH stretching (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z corresponding to C₁₂H₁₆N₃O₂).

Q. What experimental designs are suitable for assessing its antimicrobial activity?

  • Methodological Answer :

  • In Vitro Assays :

Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized CLSI protocols .

Zone of Inhibition : Compare disk diffusion results with positive controls (e.g., ampicillin).

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation of the benzyl group) to enhance activity, as demonstrated in analogous compounds with 3,5-difluoro-4-hydroxybenzylidene moieties .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to simulate reaction pathways (e.g., transition states for cyclization) and predict regioselectivity .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures (e.g., AI-driven platforms integrated with COMSOL Multiphysics) .
  • Example Workflow :

Perform DFT calculations to identify energetically favorable intermediates.

Validate predictions with small-scale experiments.

Iterate using feedback loops between computation and experimentation .

Q. What statistical methods are effective for resolving contradictions in biological activity data?

  • Methodological Answer :

  • Factorial Design : Apply a 2³ factorial matrix to test variables (e.g., concentration, pH, incubation time) and identify synergistic/antagonistic effects .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets to isolate variables causing discrepancies (e.g., solvent polarity impacting cytotoxicity) .
  • Case Study : Conflicting MIC values may arise from differences in bacterial strain susceptibility; use ANOVA to statistically validate reproducibility across labs .

Q. How can mechanistic studies elucidate the compound’s mode of action in anticancer assays?

  • Methodological Answer :

  • Kinetic Studies : Measure enzyme inhibition (e.g., topoisomerase II) via fluorescence-based assays to quantify IC₅₀ values .
  • Metabolomics : Profile cellular metabolites (via LC-MS) after treatment to identify disrupted pathways (e.g., ATP depletion in apoptosis) .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., Bcl-2) using AutoDock Vina, guided by crystallographic data from analogous structures .

Q. What strategies mitigate cytotoxicity while retaining therapeutic efficacy?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to reduce off-target toxicity .
  • Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance selectivity toward cancer cells .
  • Dose-Response Analysis : Use Hill slope models to establish therapeutic windows (e.g., CC₅₀/IC₅₀ ratios >10) in MTT assays .

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